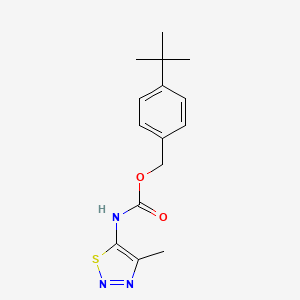
Buxifoliadine H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buxifoliadine H is a natural plant compound belonging to the group of alkaloids. It is primarily extracted from the leaves of certain plants such as the purple bract (Buxus wallichiana) . This compound is known for its unique chemical structure and potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Buxifoliadine H is complex and typically involves extraction and isolation from plant sources. The specific preparation process may vary depending on the method and purpose of the study . Generally, the leaves of Buxus wallichiana are dried and subjected to solvent extraction using polar solvents like ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex extraction process and limited availability of plant sources. Most of the production is carried out in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions: Buxifoliadine H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Buxifoliadine H has shown promise in various scientific research applications:
Wirkmechanismus
The mechanism of action of Buxifoliadine H involves multiple molecular targets and pathways:
Anticancer Activity: this compound inhibits cancer cell proliferation by inducing apoptosis through the activation of caspase-3 and Bax proteins.
Neuroprotective Effects: this compound exhibits neuroprotective effects by inhibiting acetylcholinesterase and preventing beta-amyloid aggregation, which are key factors in Alzheimer’s disease pathogenesis.
Vergleich Mit ähnlichen Verbindungen
Buxifoliadine H is part of a group of acridone alkaloids, which include compounds like buxifoliadine A, buxifoliadine B, and buxifoliadine E . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example:
Buxifoliadine A: Known for its anti-inflammatory properties.
Buxifoliadine B: Exhibits significant antioxidant activity.
Buxifoliadine E: Shows potent anticancer effects, particularly against hepatoblastoma cells.
This compound stands out due to its unique combination of biological activities, making it a compound of significant interest for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,3,6-trihydroxy-4,5-dimethoxy-10-methylacridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-17-12-7(4-5-8(18)15(12)22-2)14(21)11-9(19)6-10(20)16(23-3)13(11)17/h4-6,18-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASSSAVQTUJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC)O)C(=O)C3=C1C(=C(C=C3O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)



![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)
![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)


![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)


![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

